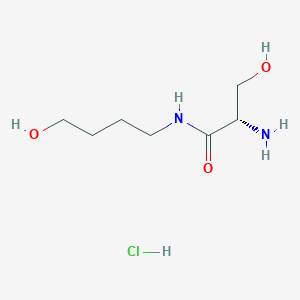

(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

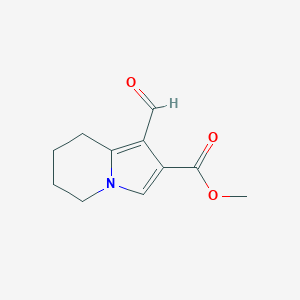

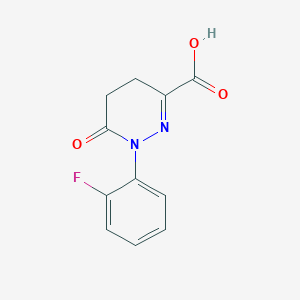

“(2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride” is an organic compound with the CAS Number: 2460739-37-9 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the amino, hydroxy, and butyl groups.Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 212.68 .Scientific Research Applications

Anticonvulsant and Mimetic Activity Research on compounds structurally related to (2S)-2-Amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride has shown promising anticonvulsant activities. Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide, which share a structural resemblance, have been prepared and tested for their anticonvulsant and mimetic activities. These compounds have demonstrated effectiveness in blocking bicuculline-induced lethality and convulsions, as well as displacing gamma-aminobutyric acid from its membrane binding sites in rat dorsal root sensory ganglia, exhibiting gamma-aminobutyric acid agonist properties (Kaplan et al., 1980).

Antimicrobial Properties Studies have also explored the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments. These compounds, obtained via copper-catalyzed anionarylation of acrylic and methacrylic acids amides by 4-acetylphenyldiazonium salts, were tested for their antibacterial and antifungal activities, highlighting the potential of structurally similar compounds for antimicrobial applications (Baranovskyi et al., 2018).

Polymer Synthesis The compound has been used as a key intermediate in the synthesis of polymers. For example, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride served as the key intermediate in preparing poly[(2S,3R)-2-methoxy-3-(D-erythro-trimethoxypropyl)propanamide], a chiral nylon 3 analog. This work demonstrates an alternative synthetic route to this amino acid and explores the unexpected reactivity of some of its 3-deoxy derivatives (García-Martín et al., 2001).

Antimicrobial and Anticancer Activities Furthermore, new carbamoyl-containing oxa(thia)zolidines and 3-dialkylaminobutanamides have been synthesized and tested for their antimicrobial properties. These studies are indicative of the broad spectrum of biological activities that compounds like this compound and its derivatives can exhibit, ranging from anticonvulsant and antimicrobial to potential anticancer activities (Tlekhusezh et al., 1999).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-3-hydroxy-N-(4-hydroxybutyl)propanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O3.ClH/c8-6(5-11)7(12)9-3-1-2-4-10;/h6,10-11H,1-5,8H2,(H,9,12);1H/t6-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDKBRMWYJMKI-RGMNGODLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CNC(=O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)CNC(=O)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2572675.png)

![tert-Butyl 3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2572676.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)

![Ethyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2572687.png)

![2-[6-(2-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2572688.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)